![molecular formula C16H15NO4 B3339450 2-Hydroxy-4-[2-(2-methylphenyl)acetamido]benzoic acid CAS No. 1019110-28-1](/img/structure/B3339450.png)
2-Hydroxy-4-[2-(2-methylphenyl)acetamido]benzoic acid
Overview
Description
2-Hydroxy-4-[2-(2-methylphenyl)acetamido]benzoic acid is a chemical compound with the CAS Number: 1019110-28-1 . It has a molecular weight of 285.3 and its IUPAC name is 2-hydroxy-4-{[(2-methylphenyl)acetyl]amino}benzoic acid . The compound is typically stored at normal temperatures and comes in a powder form .
Molecular Structure Analysis
The InChI code for 2-Hydroxy-4-[2-(2-methylphenyl)acetamido]benzoic acid is 1S/C16H15NO4/c1-10-4-2-3-5-11(10)8-15(19)17-12-6-7-13(16(20)21)14(18)9-12/h2-7,9,18H,8H2,1H3,(H,17,19)(H,20,21) . This code provides a way to encode the compound’s molecular structure as a string of characters.Physical And Chemical Properties Analysis
2-Hydroxy-4-[2-(2-methylphenyl)acetamido]benzoic acid is a powder that is stored at normal temperatures . Its molecular weight is 285.3 , and its molecular formula is C16H15NO4 .Scientific Research Applications
Chemical Research
“2-Hydroxy-4-[2-(2-methylphenyl)acetamido]benzoic acid” is a chemical compound with the CAS Number: 1019110-28-1 . It is often used in chemical research due to its unique structure and properties. The compound is typically stored at room temperature and comes in a powder form .
Synthesis of Derivatives
This compound can be used as a starting material for the synthesis of various derivatives. For example, it can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .
Production of Benzoic Acid
When treated with a source of protons like sulfuric acid and heated, this compound can be oxidized to produce benzoic acid . This reaction is particularly useful in organic synthesis.
Analgesic Research
Derivatives of this compound, such as 5-acetamido-2-hydroxy benzoic acid, have shown analgesic (pain-relieving) activity . They have been effective in reducing edema formation induced by carrageenan or croton oil .
Anti-nociceptive Activity
In addition to its analgesic properties, 5-acetamido-2-hydroxy benzoic acid has demonstrated central anti-nociceptive activity in both the neurogenic phase and the inflammatory phase of the formalin test . This suggests potential applications in the development of new pain management therapies.
Halogen Addition Reactions
The compound can undergo halogen addition reactions at the benzylic position. For example, it can react with N-bromosuccinimide (NBS) to add a bromine atom at the benzylic position . This reaction is a key step in many synthetic pathways.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-Hydroxy-4-[2-(2-methylphenyl)acetamido]benzoic acid are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of 2-hydroxy-4-[2-(2-methylphenyl)acetamido]benzoic acid is currently lacking .
properties
IUPAC Name |
2-hydroxy-4-[[2-(2-methylphenyl)acetyl]amino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-10-4-2-3-5-11(10)8-15(19)17-12-6-7-13(16(20)21)14(18)9-12/h2-7,9,18H,8H2,1H3,(H,17,19)(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XATXMAAJAXOLRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC(=C(C=C2)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-[2-(2-methylphenyl)acetamido]benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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